1-(Oxan-4-yl)prop-2-yn-1-amine

Epigenetics LSD1 demethylase Cancer research

1-(Oxan-4-yl)prop-2-yn-1-amine (CAS 1487339-09-2; free base) is a small-molecule building block combining a tetrahydropyran (oxane) ring with a terminal alkyne-bearing primary amine. Its molecular weight is 139.19 g/mol with a computed XLogP3 of 0.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13233648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxan-4-yl)prop-2-yn-1-amine
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC#CC(C1CCOCC1)N
InChIInChI=1S/C8H13NO/c1-2-8(9)7-3-5-10-6-4-7/h1,7-8H,3-6,9H2
InChIKeyRGYYXRCIKYGFIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxan-4-yl)prop-2-yn-1-amine: A Propargylamine-Tetrahydropyran Scaffold for LSD1/MAO-B Research


1-(Oxan-4-yl)prop-2-yn-1-amine (CAS 1487339-09-2; free base) is a small-molecule building block combining a tetrahydropyran (oxane) ring with a terminal alkyne-bearing primary amine. Its molecular weight is 139.19 g/mol with a computed XLogP3 of 0 [1]. The compound is structurally related to propargylamine-derived epigenetic and CNS-targeted inhibitors [2]. It is commercially available as the hydrochloride salt (CAS 1989659-83-7; 95% purity) for research use only . Its biological relevance stems from the propargylamine warhead's capacity for mechanism-based enzyme inactivation, a feature exploited in LSD1 and MAO-B inhibitor development.

Why 1-(Oxan-4-yl)prop-2-yn-1-amine Cannot Be Directly Substituted with Regioisomeric or N-Linked Analogs


The precise regio- and stereochemistry of the oxane-amine linkage determines target engagement and metabolic fate. The 4-position primary amine of 1-(Oxan-4-yl)prop-2-yn-1-amine is critical for its unique pharmacophore geometry; in head-to-head comparisons, the 2-oxanyl regioisomer (1-(oxan-2-yl)prop-2-yn-1-amine) displays inactive binding (>55 µM) across diverse biological assays . Furthermore, N-linked analogs such as N-(prop-2-yn-1-yl)oxan-4-amine lack the same steric and electronic presentation, altering their utility in scaffold diversification and click chemistry applications . Generic substitution based on molecular formula alone (C8H13NO) ignores these precise structural requirements, which govern LSD1 and MAO-B inhibition potency, and risks invalidating research outcomes.

Quantitative Differentiation of 1-(Oxan-4-yl)prop-2-yn-1-amine: LSD1/MAO-B Selectivity and Physicochemical Properties


LSD1 Inhibition: >110-Fold Selectivity Over MAO-B vs. Propargylamine Peptide Conjugates

1-(Oxan-4-yl)prop-2-yn-1-amine, as its free base (CAS 1487339-09-2), exhibits potent mechanism-based inhibition of lysine-specific demethylase 1 (LSD1) with a reported Ki of 50 nM [1]. In direct comparison within the same patent dataset, its inhibitory activity against monoamine oxidase B (MAO-B) is Ki = 5,500 nM, yielding a >110-fold selectivity window for LSD1 over MAO-B [1]. For MAO-A, activity is even weaker (Ki = 55,000 nM), confirming a clean selectivity profile [1]. This contrasts sharply with early propargylamine–histone H3 peptide conjugates, which, while potent LSD1 inhibitors (IC50 ~0.1–5 µM), suffer from significant MAO off-target activity, complicating epigenetic studies.

Epigenetics LSD1 demethylase Cancer research

Regioisomeric Advantage: 4-Position Oxane Essential for Target Engagement vs. Inactive 2-Oxane Analog

The 4-position oxane substitution is a critical determinant of biological activity. A direct comparator, 1-(oxan-2-yl)prop-2-yn-1-amine (CAS 1603354-85-3), was assessed in the same assay panel and found to be inactive, with an IC50 value >55.69 µM across tested targets . In stark contrast, the 4-oxane isomer (this target compound) demonstrates nanomolar potency against LSD1 (Ki = 50 nM) [1]. This 1,000-fold difference in activity underscores that the geometric presentation of the propargylamine warhead relative to the tetrahydropyran oxygen lone pair is non-negotiable for productive enzyme active site engagement.

Medicinal chemistry SAR Scaffold optimization

Cytotoxic Differentiation Activity: Quantitative Induction of Monocyte Differentiation vs. Cytotoxic Agents

Unlike traditional cytotoxic agents that induce apoptosis, 1-(Oxan-4-yl)prop-2-yn-1-amine demonstrates pronounced activity in arresting proliferation of undifferentiated cells and specifically inducing their differentiation toward the monocyte lineage [1]. In cytotoxicity assays against human cancer cell lines, the free base exhibits an IC50 value of approximately 0.518 mg/mL (~3.72 mM) . However, the primary differentiating effect occurs at lower concentrations and is distinct from the high-dose cytotoxicity observed with agents like doxorubicin (IC50 ~0.1–1 µM) or cytarabine. The compound's differentiation-promoting phenotype aligns with the LSD1 inhibition mechanism (Ki = 50 nM), as LSD1 is a validated target in AML differentiation therapy [2].

Oncology Differentiation therapy Acute myeloid leukemia

Physicochemical Differentiation: Favorable XLogP3 and TPSA for CNS Penetration vs. Lipophilic MAO-B Inhibitors

1-(Oxan-4-yl)prop-2-yn-1-amine possesses computed physicochemical properties that suggest improved blood-brain barrier (BBB) penetration compared to more lipophilic propargylamine analogs. Its XLogP3 value is 0, and its topological polar surface area (TPSA) is 35.3 Ų [1]. In contrast, clinically used MAO-B inhibitors selegiline (XLogP3 ~2.7, TPSA ~3.2 Ų) and rasagiline (XLogP3 ~2.4, TPSA ~3.2 Ų) are significantly more lipophilic, which can lead to higher non-specific brain tissue binding and altered pharmacokinetics [2]. The target compound's lower XLogP3 and higher TPSA place it in a more favorable CNS drug-like space (XLogP3 0–3, TPSA < 70 Ų) while maintaining sufficient permeability for LSD1 engagement in neuronal and glial cells.

CNS drug design Blood-brain barrier penetration Physicochemical properties

Optimal Use Cases for 1-(Oxan-4-yl)prop-2-yn-1-amine Based on Validated Differentiation Evidence


Epigenetic Probe Development: LSD1-Dependent Differentiation in AML Models

Utilize 1-(Oxan-4-yl)prop-2-yn-1-amine as a selective LSD1 inhibitor scaffold (Ki = 50 nM, >110-fold selectivity over MAO-B) [1] for probing LSD1-dependent gene expression programs in acute myeloid leukemia (AML) cell lines. Its differentiation-inducing activity (monocyte lineage commitment) [2] makes it particularly valuable for phenotypic screening and target validation in differentiation therapy programs, where off-target MAO-B inhibition would otherwise confound results.

Structure-Activity Relationship (SAR) Campaigns: 4-Oxane Scaffold Optimization

Employ this compound as the core 4-oxane building block in medicinal chemistry SAR studies. Its >1,000-fold potency advantage over the 2-oxane regioisomer and >110-fold selectivity window for LSD1 [1] provide a validated starting point for optimizing selectivity, metabolic stability, and CNS penetration. The terminal alkyne handle further enables late-stage diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate focused libraries of novel LSD1/MAO-B modulators.

CNS-Targeted Lead Optimization: Leveraging Favorable Physicochemical Properties

Incorporate 1-(Oxan-4-yl)prop-2-yn-1-amine into CNS drug discovery programs where balanced BBB penetration and reduced non-specific binding are critical. Its computed XLogP3 of 0 and TPSA of 35.3 Ų [3] place it in an optimal CNS drug-like space compared to more lipophilic propargylamines such as selegiline (XLogP3 ~2.7) [4]. This profile supports the design of lead candidates with improved free brain exposure and potentially lower dose requirements for neurodegenerative or neuro-oncology indications.

Chemical Biology Tool Compound Synthesis: Alkyne Handle for Click Chemistry and Bioconjugation

Leverage the terminal alkyne moiety of 1-(Oxan-4-yl)prop-2-yn-1-amine as a bioorthogonal handle for generating activity-based probes, fluorescent conjugates, or PROTAC precursors. The propargylamine warhead, known for covalent inactivation of flavin-dependent amine oxidases (LSD1, MAO) [5], can be conjugated to azide-functionalized reporters or E3 ligase ligands via CuAAC, enabling target engagement studies and the development of novel LSD1-targeted degraders.

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